molecular formula C7H8F3N3 B13131502 N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine CAS No. 1060812-72-7

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine

Cat. No.: B13131502
CAS No.: 1060812-72-7
M. Wt: 191.15 g/mol
InChI Key: NFTBAFAEFXIESX-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine is a chemical compound with the molecular formula C7H8F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine: Unique due to its trifluoromethyl group.

    2-Aminomethylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)pyrazine-2-carbaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

CAS No.

1060812-72-7

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyrazin-2-yl]methanamine

InChI

InChI=1S/C7H8F3N3/c1-11-2-5-3-13-6(4-12-5)7(8,9)10/h3-4,11H,2H2,1H3

InChI Key

NFTBAFAEFXIESX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=N1)C(F)(F)F

Origin of Product

United States

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